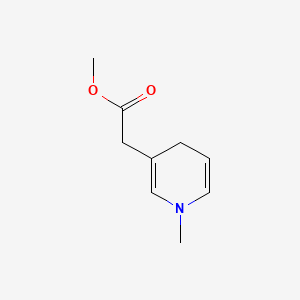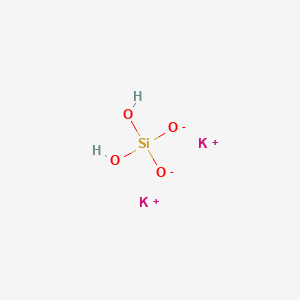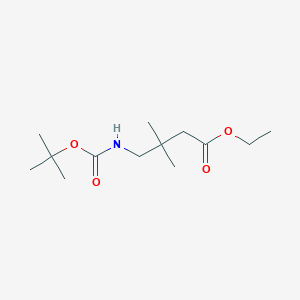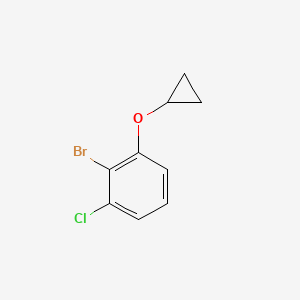
11-(2,2-Dimethylpropyl)henicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2,2-Dimethylpropyl)henicosane is a chemical compound with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . It is a long-chain hydrocarbon with a specific structure that includes a 2,2-dimethylpropyl group attached to the 11th carbon of a henicosane chain. This compound is known for its unique physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 11-(2,2-Dimethylpropyl)henicosane typically involves organic synthesis techniques. One common method includes the alkylation of henicosane with 2,2-dimethylpropyl halide under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
11-(2,2-Dimethylpropyl)henicosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-(2,2-Dimethylpropyl)henicosane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity. It also serves as a model compound in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 11-(2,2-Dimethylpropyl)henicosane involves its interaction with molecular targets and pathways within a given system. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .
Comparaison Avec Des Composés Similaires
11-(2,2-Dimethylpropyl)henicosane can be compared with other similar long-chain hydrocarbons, such as:
Henicosane: A straight-chain hydrocarbon with the formula C21H44. Unlike this compound, it lacks the 2,2-dimethylpropyl group, resulting in different physical and chemical properties.
2,2-Dimethylpropylhenicosane: Another derivative with a similar structure but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
55282-10-5 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
11-(2,2-dimethylpropyl)henicosane |
InChI |
InChI=1S/C26H54/c1-6-8-10-12-14-16-18-20-22-25(24-26(3,4)5)23-21-19-17-15-13-11-9-7-2/h25H,6-24H2,1-5H3 |
Clé InChI |
JOPYPDXSWNGCTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


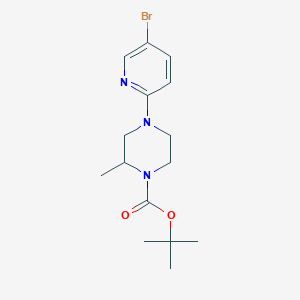
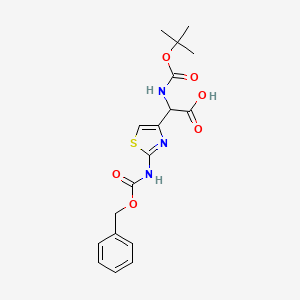
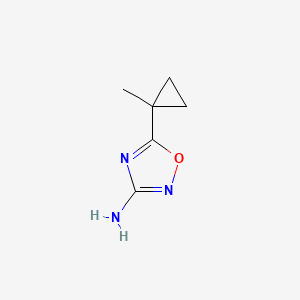
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
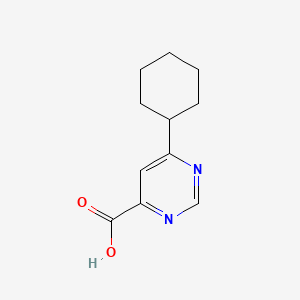
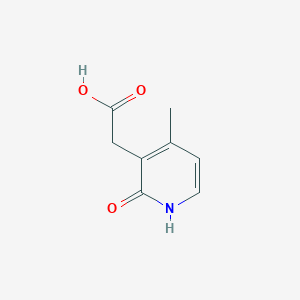
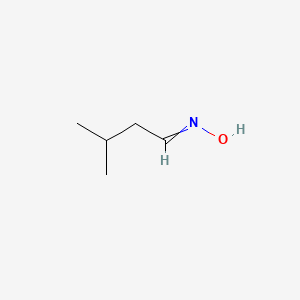

![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
